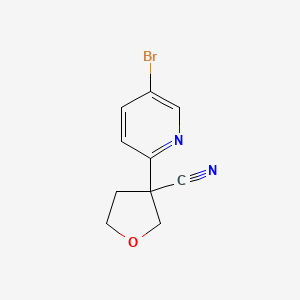
3-(5-Bromopyridin-2-YL)tetrahydrofuran-3-carbonitrile
描述
3-(5-bromo-2-pyridinyl)tetrahydro-3-Furancarbonitrile is an organic compound that features a brominated pyridine ring fused with a tetrahydrofuran ring and a nitrile group
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
3-(5-bromopyridin-2-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-8-1-2-9(13-5-8)10(6-12)3-4-14-7-10/h1-2,5H,3-4,7H2 |
InChI 键 |
JZCHESNEEFCXJD-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1(C#N)C2=NC=C(C=C2)Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-pyridinyl)tetrahydro-3-Furancarbonitrile typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-pyridine.
Formation of Tetrahydrofuran Ring: The brominated pyridine is then subjected to a cyclization reaction with a suitable diol or dihalide to form the tetrahydrofuran ring.
Introduction of Nitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(5-bromo-2-pyridinyl)tetrahydro-3-Furancarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Typical conditions involve heating in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or ethers.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can yield primary amines or alcohols.
科学研究应用
3-(5-bromo-2-pyridinyl)tetrahydro-3-Furancarbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 3-(5-bromo-2-pyridinyl)tetrahydro-3-Furancarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
3-(5-chloro-2-pyridinyl)tetrahydro-3-Furancarbonitrile: Similar structure but with a chlorine atom instead of bromine.
3-(5-fluoro-2-pyridinyl)tetrahydro-3-Furancarbonitrile: Similar structure but with a fluorine atom instead of bromine.
3-(5-iodo-2-pyridinyl)tetrahydro-3-Furancarbonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(5-bromo-2-pyridinyl)tetrahydro-3-Furancarbonitrile imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


